
1-(3-Methoxypropyl)pyrrolidin-2-one
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Overview
Description
1-(3-Methoxypropyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3-methoxypropyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 1-(3-Methoxypropyl)-4-piperidone with a reducing agent in the presence of ammonia or an ammonia salt . This process typically involves dissolving the starting material in an organic solvent and then adding the reducing agent and ammonia solution to obtain the desired product.
Chemical Reactions Analysis
1-(3-Methoxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxypropyl)pyrrolidin-2-one has several scientific research applications. It is used as a building block in organic synthesis due to its versatile reactivity . In medicinal chemistry, pyrrolidinone derivatives are explored for their potential biological activities, including antitumor, antibacterial, and antifungal properties . Additionally, this compound is utilized in the development of new materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring’s unique structure allows it to bind to various biological targets, influencing their activity . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Methoxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-(3-methoxypropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7-3-6-9-5-2-4-8(9)10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFIOGYFGWPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619506 |
Source
|
Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157769-80-7 |
Source
|
Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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